![molecular formula C9H15Cl2N3O B1373038 2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide dihydrochloride CAS No. 1240526-50-4](/img/structure/B1373038.png)
2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C8H11N3O.2ClH/c1-9-6-8(12)11-7-2-4-10-5-3-7;;/h2-5,9H,6H2,1H3,(H,10,11,12);2*1H
. This indicates that the compound has a pyridine ring attached to an acetamide group with a methylamino substituent. Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.14 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not specified in the available resources.Scientific Research Applications
C9H15Cl2N3O C_9H_{15}Cl_2N_3O C9H15Cl2N3O
and a molecular weight of 252.14 g/mol , is a research chemical used in various fields .Toxicology
Lastly, in toxicology, it’s used to assess the cytotoxicity of compounds, providing valuable data on their safety profile and potential risks to human health.
Each application leverages the unique chemical structure of 2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide dihydrochloride to advance scientific knowledge and contribute to various fields of research. It’s important to note that this compound is for research use only and not for human or veterinary use .
Safety and Hazards
properties
IUPAC Name |
2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-12(9(13)6-10)7-8-2-4-11-5-3-8;;/h2-5H,6-7,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPGPWFWXFADS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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